molecular formula C17H21N3O4S2 B8530213 4-[(4-Aminophenyl)sulfanyl]-3-(butylamino)-5-sulfamoylbenzoic acid CAS No. 53136-48-4

4-[(4-Aminophenyl)sulfanyl]-3-(butylamino)-5-sulfamoylbenzoic acid

Cat. No.: B8530213
CAS No.: 53136-48-4
M. Wt: 395.5 g/mol
InChI Key: RVYHLHYVDRXGOF-UHFFFAOYSA-N
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Description

4-[(4-Aminophenyl)sulfanyl]-3-(butylamino)-5-sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C17H21N3O4S2 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

53136-48-4

Molecular Formula

C17H21N3O4S2

Molecular Weight

395.5 g/mol

IUPAC Name

4-(4-aminophenyl)sulfanyl-3-(butylamino)-5-sulfamoylbenzoic acid

InChI

InChI=1S/C17H21N3O4S2/c1-2-3-8-20-14-9-11(17(21)22)10-15(26(19,23)24)16(14)25-13-6-4-12(18)5-7-13/h4-7,9-10,20H,2-3,8,18H2,1H3,(H,21,22)(H2,19,23,24)

InChI Key

RVYHLHYVDRXGOF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)SC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The mixture of 2.8 g of 4-(4-acetamidophenylmercapto)-3-n-butylamino-5-sulfamoylbenzoic acid and 28 ml of 2N aqueous sodium hydroxide is refluxed for 1 hour under nitrogen. After cooling to room temperature it is filtered, the filtrate acidified with glacial acetic acid to a pH of 4-5, the precipitate formed filtered off, washed with water and recrystallized from 50% aqueous ethanol, to yield the 4-(4-aminophenylmercapto)-3-n-butylamino-5-sulfamoylbenzoic acid of the formula ##SPC11##
Name
4-(4-acetamidophenylmercapto)-3-n-butylamino-5-sulfamoylbenzoic acid
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To the solution of 1.52 g of 4-(4-acetamidophenylmercapto)-3-amino-5-sulfamoylbenzoic acid in 600 ml of dimethylformamide, 40 g of butyraldehyde and 1.60 g of molecular sieves [Na12 (AlSiO4)12. 27 H2O], 36 g of sodium cyanoborohydride are added while stirring under nitrogen and keeping the temperature between about 20° and 30° for 1 hour. After stirring the mixture for 68 hours at room temperature, 6 lt of water are added, followed by 110 ml of concentrated hydrochloric acid and stirring is continued for 1 hour. The precipitate formed is filtered off, washed with water, dissolved in 1.2 lt of 2N aqueous sodium hydroxide and the solution refluxed for 2 hours under nitrogen. After cooling to room temperature it is filtered and the filtrate combined with 250 ml of glacial acetic acid. The precipitate formed is collected, 333 g thereof are dissolved in 2.8 lt of hot, 80% aqueous acetonitrile, the solution filtered, the filter washed with 500 ml more of said acetonitrile and the filtrate diluted with 3.3 lt of hot water. The precipitate formed at 14° is filtered off, taken up in 2.15 lt of hot, 90% aqueous ethanol and the solution diluted with 2.5 lt of hot water. The solids separated after cooling are collected and washed with water, to yield the 4-(4-aminophenylmercapto)-3-n-butylamino-5-sulfamoylbenzoic acid melting at 232°-234°, it is identical with that obtained according to Example 3.
Name
4-(4-acetamidophenylmercapto)-3-amino-5-sulfamoylbenzoic acid
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
(AlSiO4)12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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